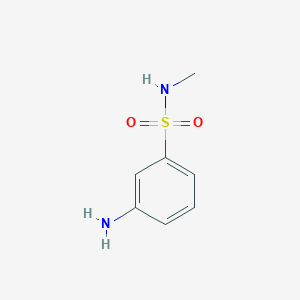

3-amino-N-methylbenzenesulfonamide

CAS No.: 459434-40-3

Cat. No.: VC3733514

Molecular Formula: C7H10N2O2S

Molecular Weight: 186.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 459434-40-3 |

|---|---|

| Molecular Formula | C7H10N2O2S |

| Molecular Weight | 186.23 g/mol |

| IUPAC Name | 3-amino-N-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C7H10N2O2S/c1-9-12(10,11)7-4-2-3-6(8)5-7/h2-5,9H,8H2,1H3 |

| Standard InChI Key | SFCWILLFDXUKRB-UHFFFAOYSA-N |

| SMILES | CNS(=O)(=O)C1=CC=CC(=C1)N |

| Canonical SMILES | CNS(=O)(=O)C1=CC=CC(=C1)N |

Introduction

Physical and Chemical Properties

Molecular Structure and Basic Properties

3-Amino-N-methylbenzenesulfonamide has a molecular formula of C₇H₁₀N₂O₂S. Based on its structure, it can be characterized as a white to off-white crystalline solid at room temperature. The compound contains a benzene ring with an amino group at position 3 and a methylated sulfonamide group. This structure gives the compound both hydrophilic and hydrophobic characteristics, affecting its solubility profile.

Predicted Physicochemical Properties

Based on structural analysis and comparison with similar compounds, the following properties can be estimated for 3-amino-N-methylbenzenesulfonamide:

It's important to note that these are estimations based on structural analysis and comparison with similar compounds rather than experimentally determined values for 3-amino-N-methylbenzenesulfonamide specifically.

Synthesis and Preparation Methods

Laboratory Scale Preparation

On a laboratory scale, the preparation of 3-amino-N-methylbenzenesulfonamide would likely involve careful control of reaction conditions to ensure selectivity and high yield. The reduction of the nitro group to amino is particularly critical and can be achieved using various reducing agents such as iron or zinc in acidic conditions, or catalytic hydrogenation using palladium or platinum catalysts.

Biological Activity and Mechanism of Action

General Mechanism of Sulfonamides

Sulfonamides, including 3-amino-N-methylbenzenesulfonamide, are known for their antimicrobial properties. Their mechanism of action typically involves the inhibition of bacterial DNA synthesis through competitive inhibition of dihydropteroate synthetase, an enzyme crucial for the synthesis of dihydrofolic acid. This process prevents the formation of tetrahydrofolic acid, which is essential for the synthesis of purines and pyrimidines, thereby inhibiting bacterial growth and reproduction.

Structure-Activity Relationships

Influence of Functional Groups

The biological activity of sulfonamides is significantly influenced by the nature and position of substituents on the benzene ring. For 3-amino-N-methylbenzenesulfonamide:

-

The amino group at position 3 likely contributes to hydrogen bonding interactions with target enzymes

-

The N-methyl group on the sulfonamide moiety affects the compound's electronic properties and potentially its binding affinity

-

The unsubstituted positions on the benzene ring provide opportunities for metabolic transformation

Comparison with Related Compounds

Table: Structural Comparison of 3-amino-N-methylbenzenesulfonamide with Related Compounds

These structural variations highlight how subtle changes in the molecular framework can significantly alter physicochemical properties and biological activities.

Pharmacokinetics and Metabolism

Absorption and Distribution

Based on the properties of similar sulfonamides, 3-amino-N-methylbenzenesulfonamide would likely be absorbed from the gastrointestinal tract following oral administration. The compound's moderate lipophilicity would facilitate distribution throughout body tissues and fluids. The presence of both hydrophilic and hydrophobic elements in its structure suggests it could achieve a balance between aqueous solubility and membrane permeability.

Metabolism and Excretion

Metabolism of sulfonamides typically occurs in the liver, primarily through:

-

Acetylation of the amino group

-

Oxidation of the methyl group

-

Conjugation with glucuronic acid or sulfate

Excretion is predominantly renal, with both the parent compound and metabolites appearing in the urine. The rate of metabolism can vary significantly among individuals due to genetic polymorphisms in drug-metabolizing enzymes, particularly N-acetyltransferases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume